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Compound of Interest

Compound Name: Ethanamine, N-methylene-

Cat. No.: B15471043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ethanamine, N-methylene- (N-ethylidenemethanamine), a reactive imine intermediate of

interest in organic synthesis and drug development. Due to its transient nature, experimental

spectroscopic data for the isolated compound is scarce. Therefore, this document presents a

combination of predicted data from computational models and characteristic spectral features

expected for this class of compounds. Detailed experimental protocols for acquiring such data

are also provided, along with a visualization of its typical synthesis pathway.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for

Ethanamine, N-methylene-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.3 Quartet 1H =CH-

~3.4 Quartet 2H -N-CH₂-

~1.8 Doublet 3H =CH-CH₃

~1.2 Triplet 3H -N-CH₂-CH₃

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~165 C=N

~55 -N-CH₂-

~25 =CH-CH₃

~15 -N-CH₂-CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2970-2850 Medium-Strong C-H stretch (alkane)

~1670-1650 Medium C=N stretch (imine)[1]

~1460-1440 Medium C-H bend (alkane)

~1250-1020 Medium C-N stretch

Mass Spectrometry (MS)
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m/z Relative Intensity Possible Fragment

57 High [M]⁺ (Molecular Ion)

56 Moderate [M-H]⁺

42 High [M-CH₃]⁺

29 Moderate [C₂H₅]⁺

28 High [CH₂N]⁺ or [C₂H₄]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These are generalized protocols that may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Due to the volatile and reactive nature of Ethanamine, N-methylene-, in-situ generation or

handling in a controlled atmosphere (e.g., a glovebox) is recommended.

Dissolve 5-25 mg of the compound (or the reaction mixture containing it) in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent should be

based on the solubility of the analyte and the absence of interfering signals in the spectral

regions of interest.

Transfer the solution to a standard 5 mm NMR tube.

If an internal standard is required for chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added (0 ppm).

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16 (or more for dilute samples)

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. Typical

parameters include:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)

Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Neat Liquid):

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a

thin film between the plates.
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Mount the sandwiched plates in the spectrometer's sample holder.

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean, empty salt plates to subtract from the sample

spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Introduce the volatile sample into the mass spectrometer's ion source via a direct insertion

probe or a gas chromatography (GC) inlet.

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV).

The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Synthesis of Ethanamine, N-methylene-
The following diagram illustrates a common synthetic route to N-alkyl imines, the condensation

of a primary amine with an aldehyde.
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Synthesis of Ethanamine, N-methylene-

Ethylamine

Hemiaminal Intermediate

+

Formaldehyde

Ethanamine, N-methylene-- H₂O Water
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Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of Ethanamine, N-methylene-: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15471043#ethanamine-n-methylene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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